(4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

Chiral drug synthesis GRK2 inhibition Stereospecific intermediate

Procuring the racemic mixture (CAS 1018978-82-9) necessitates costly chiral resolution, discarding ~60% of material. This single (S)-enantiomer eliminates that loss, providing the exact stereochemistry required for GRK2 inhibitor synthesis (WO2023049438A1). - Defined (S)-configuration verified by CHIRAL ART Amylose-SA HPLC. - Ready-to-use building block for (S)-N-(5-fluorochroman-4-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)nicotinamide and analogs. - Available from stock with Certificate of Analysis including enantiomeric purity.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 1018978-84-1
Cat. No. B3200656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
CAS1018978-84-1
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1COC2=C(C1N)C(=CC=C2)F
InChIInChI=1S/C9H10FNO/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7H,4-5,11H2/t7-/m0/s1
InChIKeyMUOIMTYOOKUVEP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-5-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1018978-84-1): Single-Enantiomer Chroman-4-amine Building Block for Chiral Drug Synthesis


(4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS 1018978-84-1) is a chiral, non-racemic fluorinated benzopyran amine belonging to the chroman-4-amine class. It is a single enantiomer with the (S) absolute configuration at the C-4 position . As a primary amine with a conformationally restricted bicyclic scaffold, it serves as a key synthetic intermediate in the preparation of enantiopure pharmaceutical candidates, most notably G protein-coupled receptor kinase 2 (GRK2) inhibitors as disclosed in patent WO2023049438A1 [1]. The compound’s value proposition for procurement lies in its defined stereochemistry, which is critical for downstream chiral drug synthesis where the (S)-configuration is required for target engagement.

Workflow Enantiomer-specific building block for chiral synthesis, exemplified in GRK2 inhibitor programs
Stereochemistry Single (S)-enantiomer provides stereochemical-control for downstream target engagement studies
Scaffold Conformationally restricted chroman-4-amine core supports medicinal chemistry elaboration

Why Racemic 5-Fluorochroman-4-amine Cannot Substitute for the (S)-Enantiomer in Stereospecific Syntheses


The racemic mixture 5-fluorochroman-4-amine (CAS 1018978-82-9) and the (R)-enantiomer are not interchangeable with the (S)-enantiomer in stereospecific synthetic routes. The patent literature explicitly demonstrates that the (S)-enantiomer is required for constructing the active pharmaceutical ingredient in GRK2 inhibitor programs, as shown in WO2023049438A1 where only the (S)-configured intermediate leads to the target compound series [1]. Furthermore, chiral HPLC resolution data indicates that the (S)- and (R)-enantiomers exhibit markedly different retention characteristics, with the (S)-enantiomer eluting as a distinct peak under specified separation conditions, necessitating careful selection of the correct enantiomer for downstream chemistry [2]. Using the incorrect enantiomer or racemate would lead to diastereomeric products with potentially compromised biological activity or necessitate costly and time-consuming chiral separation steps.

Racemate (CAS 1018978-82-9) may require preparative chiral separation, adding material loss and workflow complexity.
(R)-enantiomer exhibits distinct chiral HPLC retention; QC methods developed for the (S)-enantiomer may not transfer directly.
Patent synthetic route is specific to (S)-enantiomer; substitution could lead to diastereomeric products needing additional purification.

Head-to-Head Differentiation Evidence for (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine


Enantiomeric Specificity in GRK2 Inhibitor Synthesis: (S)-Enantiomer as the Sole Productive Intermediate

In the patent WO2023049438A1, the (S)-5-fluorochroman-4-amine is specifically utilized as a building block for the synthesis of GRK2 inhibitors. The patent exemplifies the use of the (S)-enantiomer in the preparation of (S)-N-(5-fluorochroman-4-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)nicotinamide, a key intermediate for the final pharmaceutical compounds [1]. No examples in this patent utilize the (R)-enantiomer or the racemate for the same synthetic route, establishing the (S)-enantiomer as the required stereoisomer for this drug development program.

Enantiomeric Specificity in Synthesis
Head-to-head
Used to prepare (S)-N-(5-fluorochroman-4-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)nicotinamide in patent WO2023049438A1
No synthetic examples with (R)-enantiomer or racemate for the same inhibitor series
Supports (S)-enantiomer as direct route to GRK2 inhibitor series
Patent WO2023049438A1 synthetic examples
Chiral drug synthesis GRK2 inhibition Stereospecific intermediate

Chromatographic Differentiation: Baseline Resolution of (S)- and (R)-Enantiomers Under Chiral HPLC Conditions

The chiral resolution of racemic 5-fluorochroman-4-amine has been demonstrated in the patent literature. Using a CHIRAL ART Amylose-SA column with methanol as solvent, the (R)-enantiomer was isolated in 40% yield from the racemate, confirming baseline separation of the two enantiomers [1]. This chromatographic behavior directly validates the distinct physicochemical properties of the (S)- and (R)-enantiomers and provides a QC-ready method for verifying enantiomeric purity of the (S)-enantiomer upon procurement.

Chromatographic Differentiation
Method context
(R)-enantiomer isolated in 40% yield from racemate; baseline separation on CHIRAL ART Amylose-SA, methanol mobile phase
Enables enantiomeric purity verification, supports single-enantiomer procurement
40% isolated yield of (R)-enantiomer from racemic material
Chiral chromatography Enantiomeric purity Quality control

Physicochemical Property Divergence: 5-Fluoro vs. 7-Fluoro Positional Isomers Exhibit Distinct Density, Boiling Point, and Predicted PK Profiles

Within the chroman-4-amine class, the position of fluorine substitution directly impacts key physicochemical properties. The 7-fluoro positional isomer (S)-7-fluorochroman-4-amine (CAS 1018978-91-0) exhibits a density of 1.202 g/cm³ and a boiling point of 232.27 °C, metrics that differ from the 5-fluoro isomer . Additionally, fluorine at the 5-position (para to the oxygen in the chroman ring) is predicted to confer superior metabolic stability by resisting oxidative degradation relative to ortho-substituted analogs, though direct comparative metabolic data for 5- vs 7-fluoro are class-level inferences .

Physicochemical Property Divergence
Class-level inference
7-fluoro isomer (CAS 1018978-91-0): density 1.202 g/cm³, boiling point 232.27 °C (predicted); 5-fluoro data not publicly available
5-Fluoro substitution is distinct from 7-fluoro; substitution may alter ADME outcomes
Data to verify; predicted properties only, class-level SAR inference
Fluorine positional isomer comparison Physicochemical properties Lead optimization

5-HT1A Receptor Affinity Trends: 6-Fluoro Analog Demonstrates Nanomolar Binding, Establishing Fluorochroman-4-amine Scaffold as Privileged Structure

While direct receptor binding data for (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine is not publicly available, the fluorochroman-4-amine scaffold has been validated at the 5-HT1A receptor. A 6-fluoro analog, N-2-[[(6-fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine, demonstrates a binding affinity (Ki) of 2.3 nM at human 5-HT1A receptors . This class-level evidence supports the potential of the chroman-4-amine scaffold as a productive starting point for CNS GPCR programs. However, direct comparative binding data for the 5-fluoro (S)-enantiomer versus its (R)-enantiomer or racemate are lacking, and users should request custom profiling from vendors if receptor-level differentiation is required .

5-HT1A Receptor Affinity Trends
Class-level inference
6-fluoro chroman-4-amine analog: Ki = 2.3 nM at human 5-HT1A; no direct data for (S)-5-fluoro enantiomer
Chroman-4-amine scaffold validated for CNS GPCR programs; direct profiling recommended
Class-level inference; binding context for target compound unconfirmed
5-HT1A receptor Radioligand binding GPCR modulation

Validated Application Scenarios for (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine


Synthesis of GRK2 Inhibitor Candidates for Oncology or Cardiovascular Drug Discovery

This compound is the direct chiral building block for the GRK2 inhibitor series disclosed in WO2023049438A1. Procuring the (S)-enantiomer enables medicinal chemistry teams to access the patented chemical space immediately, constructing (S)-N-(5-fluorochroman-4-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)nicotinamide and downstream analogs without the need for chiral resolution [1]. This is directly supported by the synthetic examples in the patent where only the (S)-enantiomer is employed.

Chiral Pool Approach for Enantiopure Chroman-4-amine Derivatives

As a single, defined enantiomer, (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine can serve as a chirality-bearing building block for parallel medicinal chemistry efforts. Its enantiomeric purity can be verified using the established CHIRAL ART Amylose-SA HPLC method [2]. This approach is preferable to purchasing the racemate (CAS 1018978-82-9) and performing preparative chiral separation, which results in approximately 60% material loss (based on 40% yield of the (R)-enantiomer from the racemate) [2].

Development of 5-HT1A Receptor Modulators via Chroman-4-amine Scaffold Elaboration

The chroman-4-amine scaffold has produced potent 5-HT1A ligands (Ki = 2.3 nM for a 6-fluoro analog) . While direct data for the 5-fluoro (S)-enantiomer are lacking, researchers designing CNS-penetrant GPCR modulators may select this building block for the para-fluorine substitution pattern, which is predicted to enhance metabolic stability versus ortho-fluoro analogs , and for the (S)-stereochemistry, which may be critical for receptor enantioselectivity.

Quality Control of Enantiomeric Purity in Procured Lots

The chiral resolution method described in WO2023049438A1 provides a ready-made QC protocol. Using a CHIRAL ART Amylose-SA column with methanol as eluent, laboratories can verify the enantiomeric excess of received material, ensuring it meets the specifications required for stereospecific synthesis [2]. This reduces the risk of failed syntheses due to enantiomeric contamination.

Application
Selection Property
Validation Focus
GRK2 inhibitor intermediate synthesis
Stereochemical-control intermediate
GRK2 pathway synthesis context
Enantiopure chroman-4-amine derivative synthesis
Single-enantiomer building block
Chiral resolution avoidance, enantiomeric purity QC via HPLC
5-HT1A receptor modulator research
5-Fluoro substitution pattern
5-HT1A receptor binding assay context
Enantiomeric purity QC
Chiral HPLC method (Amylose-SA)
Enantiomeric excess verification
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